molecular formula C16H13N5O3 B2943257 N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide CAS No. 438025-78-6

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide

Cat. No.: B2943257
CAS No.: 438025-78-6
M. Wt: 323.312
InChI Key: NDKPYFVSADZWNL-UHFFFAOYSA-N
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Description

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core fused with a pyrrolidone moiety and a furan-2-carboxamide substituent. The benzodiazole group is known for its role in modulating protein-protein interactions, particularly in kinase and FOXO1 inhibition pathways .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFDZJHEAWJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by data tables and research findings.

Molecular Formula: C16H15N5O2
Molecular Weight: 305.33 g/mol
CAS Number: 438025-78-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology. The following sections detail the specific activities observed in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound.

Case Study: Antitumor Efficacy

A study evaluating the antitumor activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

The compounds showed higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating a need for further structural optimization to enhance selectivity for cancer cells and reduce toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro studies have shown that it possesses moderate antibacterial activity against various strains.

Research Findings

A recent investigation into the antibacterial effects of similar compounds revealed that several exhibited significant inhibition against Pseudomonas aeruginosa, as detailed in Table 2.

CompoundInhibition Percentage (%)Concentration (μg/mL)
Compound D75%50
Compound E60%25
Compound F45%10

These findings suggest that this compound may be a promising candidate for further development as an antimicrobial agent .

The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes. This mode of action is common among many small molecules with antitumor properties and is supported by structural studies showing binding within the minor groove of DNA .

Toxicity Assessment

While exploring its therapeutic potential, assessing toxicity is crucial. Preliminary toxicity studies indicate that the compound may cause skin and eye irritation upon exposure. The safety data sheet highlights the importance of handling precautions due to its irritant properties .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and the α,β-unsaturated ketone in the pyrrolone ring are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Notes
Amide hydrolysis6M HCl, reflux, 12 hFuran-2-carboxylic acid + 5-amino-4-(1H-benzodiazol-2-yl)pyrrol-3-oneAcidic hydrolysis cleaves the amide bond.
Ketone hydrolysisNaOH (aq), 80°C, 8 hRing-opened diacid derivativeBasic conditions may destabilize the pyrrolone ring .

Reduction Reactions

The α,β-unsaturated ketone moiety can undergo selective hydrogenation, while the benzodiazole ring typically remains intact.

Reaction Reagents/Catalysts Products Yield
Ketone reductionH₂, Pd/C (10 wt%), MeOH, 25°CSaturated pyrrolidine derivative~75%
Nitro group reduction*SnCl₂, HCl (aq)Amine intermediateNot reported for this compound.

*Hypothetical pathway based on benzodiazole analogs.

Cycloaddition Reactions

The furan ring and the electron-deficient pyrrolone system may participate in Diels-Alder or dipolar cycloadditions.

Reaction Dienophile/Partner Conditions Products
Diels-Alder (furan as diene)Maleic anhydrideToluene, 110°C, 24 hBicyclic adduct
1,3-Dipolar cycloadditionAzide derivativesCu(I) catalysis, RTTriazole-fused hybrid

Nucleophilic Substitution

The amino group on the pyrrolone ring acts as a nucleophile, enabling alkylation or acylation.

Reaction Reagents Conditions Products
AlkylationBenzyl bromide, K₂CO₃DMF, 60°C, 6 hN-benzylated derivative
AcylationAcetyl chloride, pyridineDCM, 0°C → RT, 12 hN-acetylated product

Oxidation Reactions

The pyrrolone ring’s α,β-unsaturated system and furan ring may undergo oxidation.

Reaction Oxidizing Agent Conditions Products
EpoxidationmCPBADCM, 0°C, 2 hEpoxide formation
Furan ring oxidationO₃, then H₂O₂-78°C, 1 hDicarbonyl compound

Condensation Reactions

The amino group can participate in Schiff base formation or heterocycle synthesis.

Reaction Reagents Conditions Products
Schiff base formation4-nitrobenzaldehydeEtOH, reflux, 4 hImine-linked derivative
CyclocondensationThioglycolic acidHCl (g), 120°C, 8 hThiazolidinone hybrid

Key Considerations:

  • Steric and Electronic Effects : The benzodiazole and furan rings create steric hindrance, potentially slowing reactions at the pyrrolone amino group .

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO), influencing reaction design.

  • Stability : The α,β-unsaturated ketone may undergo Michael addition with nucleophiles like thiols or amines under mild conditions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on shared motifs:

Compound Core Structure Key Substituents Biological Target
Target Compound Benzodiazole-Pyrrolidone Furan-2-carboxamide, amino group Hypothesized: FOXO1
Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) Benzodiazole-Pyrazole 4-Methylpiperazine-benzamide FOXO1 inhibitor
AS1842856 (Benchmark FOXO1 inhibitor) Benzodiazole Hydrophobic alkyl chain FOXO1
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo-Pyrimidine-Chromenone Fluoro-phenyl, isopropylbenzamide Kinase (unspecified)

Key Observations :

  • The furan carboxamide may enhance solubility compared to AS1842856’s hydrophobic chain .

Physicochemical and Pharmacokinetic Profiles

Data from analogs provide indirect insights:

Parameter Target Compound (Hypothetical) Compound 10 Example 53
Aqueous Solubility Moderate (predicted) 85 µM Not reported
Intrinsic Clearance Low (predicted) 12 mL/min/kg Not reported
Melting Point 160–165°C (estimated) Not reported 175–178°C
Molecular Weight ~380 g/mol 432 g/mol 589 g/mol

Analysis :

  • The target compound’s lower molecular weight (~380 g/mol) compared to Example 53 (589 g/mol) may favor better membrane permeability .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be ensured?

The synthesis of structurally similar heterocyclic carboxamides often involves coupling reactions under controlled conditions. For instance, a general procedure includes:

  • Step 1 : Activating the carboxylic acid group (e.g., using HATU or EDC/NHS) to form an active ester intermediate.
  • Step 2 : Reacting the activated intermediate with the amine-containing fragment (e.g., 5-amino-pyrrolidinone derivatives) in anhydrous DMF or THF at 0–25°C for 12–24 hours .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key validation : Monitor reaction progress using TLC or LC-MS, and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR (500 MHz, DMSO-d6d_6) to confirm proton environments, particularly the benzodiazole NH (δ\delta 10.2–11.8 ppm) and furan carbonyl (δ\delta 160–165 ppm). 13^13C NMR resolves the carboxamide carbonyl (δ\delta 168–170 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H]+^+, with HRMS for exact mass matching (±2 ppm).
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at 1650–1680 cm1^{-1}) .
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for improved yield?

Adopt a Box-Behnken design (BBD) or central composite design (CCD) to evaluate critical factors (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Variables : Reaction time (12–36 hr), temperature (25–60°C), and equivalents of coupling reagent (1.2–2.0 eq).
  • Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 50–70% while maximizing yield .
    Case study : A similar carboxamide synthesis achieved 82% yield under optimized conditions (24 hr, 40°C, 1.5 eq HATU) after 15 experimental runs .

Q. How should researchers address contradictory biological activity data across studies?

  • Replication : Validate assays in triplicate under standardized conditions (e.g., cell line passage number, assay buffer pH).
  • In silico modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to tautomerism in the benzodiazole moiety .
  • Meta-analysis : Compare datasets using ANOVA or Bayesian hierarchical models to identify confounding variables (e.g., solvent DMSO concentration affecting solubility) .

Q. What computational approaches are suitable for studying this compound’s mechanism of action?

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map electron density around the carboxamide group, predicting nucleophilic attack sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to analyze stability of binding poses in physiological conditions .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize in vitro testing .

Q. What safety protocols are critical for handling this compound in vitro?

  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the pyrrolidinone ring .
  • Handling : Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood due to potential respiratory irritancy (based on structural analogs) .
  • Waste disposal : Neutralize with 10% aqueous KOH before incineration to degrade reactive intermediates .

Methodological Resources

  • Synthetic Protocols : General coupling strategies for carboxamides .
  • Data Analysis : RSM and ANOVA for experimental optimization .
  • Computational Tools : Gaussian, AutoDock, and GROMACS for mechanistic studies .

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